molecular formula C17H21NO2S B442606 Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350992-17-5

Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B442606
CAS No.: 350992-17-5
M. Wt: 303.4g/mol
InChI Key: QTFBTADWEOWTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate is a specialized organic compound with a complex molecular structure. This compound is characterized by its thiophene ring, which is a sulfur-containing heterocycle, and its various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate typically involves multiple steps, starting with the construction of the thiophene ring. One common approach is the Friedel-Crafts acylation of sec-butylbenzene to introduce the acyl group, followed by cyclization to form the thiophene ring. Subsequent steps may include nitration , reduction , and esterification to achieve the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and solvents optimized for large-scale synthesis is crucial to maintain efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and nucleophilic addition .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like hydroxide (OH-) or halides (Cl-, Br-) can participate in substitution reactions.

  • Nucleophilic Addition: Reagents like Grignard reagents (RMgX) can add to the carbonyl group.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups.

  • Nucleophilic Addition: Formation of alcohols or other addition products.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate can be used as a probe to study biological systems. Its interactions with proteins and enzymes can provide insights into biological processes and pathways.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and materials. Its unique properties may enhance the performance and functionality of various products.

Mechanism of Action

The mechanism by which Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The thiophene ring and its substituents can bind to enzymes or receptors, leading to biological or chemical changes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carbonitrile

  • Methyl 2-amino-1-(4-sec-butylphenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carboxylate

Uniqueness: Methyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate stands out due to its specific combination of functional groups and its thiophene core. This combination provides unique chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

methyl 2-amino-4-(4-butan-2-ylphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-5-10(2)12-6-8-13(9-7-12)14-11(3)21-16(18)15(14)17(19)20-4/h6-10H,5,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFBTADWEOWTNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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